molecular formula C12H9FN2O2 B8350119 2-(2'-Fluoro-2,4'-bipyridin-5-yl)acetic acid

2-(2'-Fluoro-2,4'-bipyridin-5-yl)acetic acid

Cat. No. B8350119
M. Wt: 232.21 g/mol
InChI Key: MCYMPPDOSKWNIQ-UHFFFAOYSA-N
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Patent
US09238646B2

Procedure details

A mixture of ethyl 2-(2′-fluoro-2,4′-bipyridin-5-yl)acetate 208-2 (93 mg, 0.36 mmol) and NaOH (57 mg, 1.43 mmol) in THF (0.5 mL) and water (0.5 mL) was stirred at 65° C. for 3 hours. After cooled down to room temperature, the mixture was treated with 3N HCl aqueous solution to adjust the pH around 3, and then stirred for 15 minutes. The resulting solution was evaporated to dryness and the remaining solid was extracted with 20% methanol in ethyl acetate. The organic portion was concentrated to give 2-(2′-fluoro-2,4′-bipyridin-5-yl)acetic acid 208-3 as pale white solid. MS m/z 233.1 (M+1).
Name
ethyl 2-(2′-fluoro-2,4′-bipyridin-5-yl)acetate
Quantity
93 mg
Type
reactant
Reaction Step One
Name
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17]CC)=[O:16])=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1.[OH-].[Na+].Cl>C1COCC1.O>[F:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(2′-fluoro-2,4′-bipyridin-5-yl)acetate
Quantity
93 mg
Type
reactant
Smiles
FC1=NC=CC(=C1)C1=NC=C(C=C1)CC(=O)OCC
Name
Quantity
57 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the remaining solid was extracted with 20% methanol in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic portion was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)C1=NC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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